An In-depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Hydroxy-PEG3-(CH2)2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG3-(CH2)2-Boc is a discrete polyethylene glycol (dPEG®) derivative that serves as a versatile, heterobifunctional linker in the fields of bioconjugation and pharmaceutical development. Its structure, featuring a terminal hydroxyl group and a Boc-protected amine connected by a three-unit PEG chain, offers a unique combination of hydrophilicity, defined length, and orthogonal reactivity. These characteristics make it an invaluable tool for the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Hydroxy-PEG3-(CH2)2-Boc, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Core Properties and Structure
The chemical structure of Hydroxy-PEG3-(CH2)2-Boc, systematically named tert-butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate, is fundamental to its utility. The molecule consists of a triethylene glycol spacer, which imparts hydrophilicity, flanked by a primary hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. This Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, allowing for sequential and controlled conjugation strategies.
Physicochemical Data
A summary of the key physicochemical properties of Hydroxy-PEG3-(CH2)2-Boc is presented in the table below. This information is crucial for accurate stoichiometric calculations in synthetic procedures and for the analytical characterization of the molecule and its conjugates.
| Property | Value |
| CAS Number | 186020-66-6 |
| Molecular Formula | C13H27NO6 |
| Molecular Weight | 293.36 g/mol |
| Appearance | Colorless to pale yellow oil or liquid |
| Boiling Point | 365.8 °C at 760 mmHg |
| Density | 1.057 g/cm³ |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and alcohols |
| Storage Temperature | 4°C, stored under nitrogen |
Applications in Bioconjugation
The heterobifunctional nature of Hydroxy-PEG3-(CH2)2-Boc allows for its directional incorporation into complex molecular architectures. The hydroxyl group can be activated or modified to react with various functional groups, while the protected amine provides a latent reactive site for subsequent conjugation steps.
Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the PEG linker plays a critical role in bridging the antibody to the cytotoxic payload. The hydrophilic PEG chain can enhance the solubility and stability of the ADC, and by using a discrete PEG linker like Hydroxy-PEG3-(CH2)2-Boc, a precise and homogenous drug-to-antibody ratio (DAR) can be achieved. This linker is classified as a non-cleavable linker, meaning the payload is released upon lysosomal degradation of the antibody, a common mechanism of action for ADCs.
PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The defined length and flexibility of the PEG3 spacer in Hydroxy-PEG3-(CH2)2-Boc can be systematically varied to optimize the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and degradation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of Hydroxy-PEG3-(CH2)2-Boc.
Synthesis of Hydroxy-PEG3-(CH2)2-Boc
A general synthetic route to Hydroxy-PEG3-(CH2)2-Boc involves the reaction of a suitable PEG starting material with a Boc-protected amino-containing reagent.
Materials:
-
Triethylene glycol
-
Tosyl chloride or Mesyl chloride
-
Sodium azide
-
Lithium aluminum hydride (LAH) or Hydrogen gas with a suitable catalyst (e.g., Pd/C)
-
Di-tert-butyl dicarbonate (Boc)2O
-
Appropriate solvents (e.g., THF, DCM, water) and reagents for workup and purification.
Procedure:
-
Monotosylation/Monomesylation of Triethylene Glycol: React triethylene glycol with one equivalent of tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine or triethylamine) at low temperature to selectively functionalize one hydroxyl group.
-
Azide Formation: The resulting tosylate or mesylate is then reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.
-
Reduction of the Azide: The azide is reduced to the primary amine using a reducing agent such as LAH in THF or by catalytic hydrogenation.
-
Boc Protection: The resulting amino alcohol is reacted with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to afford the final product, Hydroxy-PEG3-(CH2)2-Boc.
-
Purification: The crude product is purified by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized product should be confirmed by NMR (¹H and ¹³C) and mass spectrometry.
General Protocol for ADC Conjugation using Hydroxy-PEG3-(CH2)2-Boc
This protocol outlines a general strategy for conjugating a cytotoxic payload to an antibody using the linker.
Step 1: Activation of the Linker's Hydroxyl Group
-
The terminal hydroxyl group of Hydroxy-PEG3-(CH2)2-Boc is first activated to facilitate reaction with a functional group on the payload. A common method is to convert the hydroxyl group to a more reactive species, such as a p-nitrophenyl carbonate or an N-hydroxysuccinimidyl (NHS) ester.
Step 2: Attachment of the Payload to the Activated Linker
-
The activated linker is then reacted with the cytotoxic payload, which typically contains a nucleophilic group like an amine or a hydroxyl, to form a stable covalent bond.
Step 3: Deprotection of the Boc Group
-
The Boc protecting group on the linker-payload conjugate is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose the primary amine.
Step 4: Conjugation to the Antibody
-
The antibody is typically modified to introduce a reactive group that can couple with the amine on the linker-payload. For example, lysine residues on the antibody can be modified with a bifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to introduce maleimide groups.
-
The amine-functionalized linker-payload is then reacted with the maleimide-activated antibody via a Michael addition reaction to form the final ADC.
Purification and Characterization of the ADC:
-
The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload and linker.
-
The drug-to-antibody ratio (DAR) is determined using methods like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
The integrity and purity of the ADC are assessed by SDS-PAGE and mass spectrometry.
Signaling Pathways and Experimental Workflows
As a synthetic linker, Hydroxy-PEG3-(CH2)2-Boc does not directly participate in cellular signaling pathways. Instead, it is a component of larger molecules (ADCs and PROTACs) that are designed to modulate these pathways.
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, where a linker like Hydroxy-PEG3-(CH2)2-Boc connects the target-binding and E3 ligase-binding moieties.
Caption: Workflow of PROTAC-mediated protein degradation.
ADC Internalization and Payload Release Pathway
This diagram shows the typical pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload, facilitated by a non-cleavable linker.
Caption: ADC internalization and payload release pathway.
Conclusion
Hydroxy-PEG3-(CH2)2-Boc is a well-defined, heterobifunctional linker that offers significant advantages for the construction of sophisticated bioconjugates. Its hydrophilic PEG spacer enhances the physicochemical properties of the resulting molecules, while its orthogonal reactive ends allow for controlled and sequential synthesis. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful application of this versatile linker in the development of next-generation therapeutics and research tools. As the fields of ADCs and PROTACs continue to evolve, the demand for precisely engineered linkers like Hydroxy-PEG3-(CH2)2-Boc is expected to grow, further solidifying its importance in modern medicinal chemistry and drug discovery.
